molecular formula C16H15N5O2S B2832091 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide CAS No. 1207003-00-6

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide

Cat. No. B2832091
CAS RN: 1207003-00-6
M. Wt: 341.39
InChI Key: ZPFFITSAQBPQNE-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide, also known as MPAPS, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. MPAPS belongs to the class of sulfonamide compounds that are known for their diverse biological activities.

Scientific Research Applications

Acetylation Polymorphism in Inflammatory Diseases

  • Sulfapyridine, a metabolite of sulfasalazine (a compound structurally related to sulfonamides), demonstrates significant effects in the management of ulcerative colitis and Crohn's disease through its acetylation polymorphism, impacting drug metabolism and therapeutic outcomes (Das & Eastwood, 1975).

Therapeutic Moiety Identification

  • Research on sulfasalazine, which breaks down into sulfapyridine and 5-aminosalicylic acid, has identified 5-aminosalicylic acid as the active therapeutic component for treating ulcerative colitis, emphasizing the importance of metabolite activity in drug efficacy (Khan, Piris, & Truelove, 1977).

Environmental and Human Exposure Studies

  • Studies on perfluorinated sulfonamides, which share the sulfonamide moiety, have explored their occurrence in indoor and outdoor environments, indicating widespread human exposure and potential health implications, though not directly related to the compound (Shoeib et al., 2005).

Metabolic Pathways and Detoxification

  • Investigations into sulfonamide hypersensitivity reactions have highlighted the role of slow acetylation phenotype as a risk factor, providing insight into individual variability in drug metabolism and adverse reactions (Rieder et al., 1991).

properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-12-4-9-16(20-19-12)18-13-5-7-14(8-6-13)21-24(22,23)15-3-2-10-17-11-15/h2-11,21H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFFITSAQBPQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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